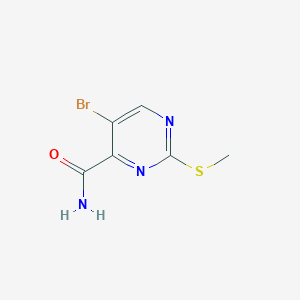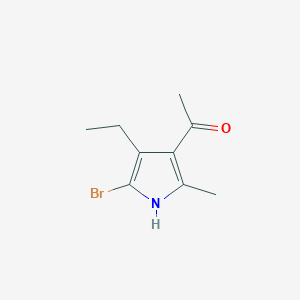
4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole
Descripción general
Descripción
“4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole” is a compound that contains a benzimidazole group and a pyrrolidine group . Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring. Pyrrolidine is a type of organic compound that consists of a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole” would be characterized by the presence of a benzimidazole group and a pyrrolidine group. The benzimidazole group would contribute to the planarity of the molecule, while the pyrrolidine group would introduce a three-dimensional aspect due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole, is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for creating novel compounds with potential therapeutic applications . The non-planarity of the ring allows for increased three-dimensional coverage, which is beneficial for interacting with biological targets.
Antimicrobial Agents
Compounds containing the pyrrolidine ring have shown promise as antimicrobial agents. The structure-activity relationship (SAR) studies indicate that the substituents on the pyrrolidine ring can significantly influence antibacterial activity . This suggests that 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole could be modified to enhance its efficacy against various bacterial strains.
Cancer Treatment
Alkylaminophenol compounds, which are structurally related to 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole, have been frequently used in cancer treatment due to their antiproliferative action against cancer cells . The compound’s ability to act as a drug active substance makes it a valuable candidate for further research in oncology.
Nonlinear Optical (NLO) Materials
Theoretical and experimental investigations of compounds similar to 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole have revealed their potential as nonlinear optical materials. These materials are crucial for applications in photonics and optoelectronics .
Enantioselective Synthesis
The stereogenicity of the carbons in the pyrrolidine ring makes it an important component in the enantioselective synthesis of pharmaceuticals. Different stereoisomers of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole could lead to varied biological profiles, which is significant for drug design .
Urease Inhibition
Compounds containing the benzimidazole moiety have been studied for their urease inhibitory properties. This application is particularly relevant in the treatment of diseases caused by urease-producing bacteria .
Antimicrobial Potential
Imidazole-containing compounds, which share a similar heterocyclic structure with 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole, have demonstrated good antimicrobial potential. This opens up possibilities for the compound to be used in the development of new antimicrobial drugs .
Modulation of Biological Pathways
The pyrrolidine ring’s presence in bioactive molecules can influence the modulation of biological pathways. For instance, it can affect the binding conformation of molecules to target proteins, impacting pathways involved in the detoxification and clearance of toxic substances .
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMTQOQTXECOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257164 | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole | |
CAS RN |
915923-77-2 | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)
